SgII peptide A
Description
Secretogranin II (SgII) as a Precursor Protein
Secretogranin II (SgII) is a key member of the granin family that functions as a precursor to several bioactive peptides. oup.comnih.gov It is an acidic protein found in the secretory granules of many neuronal and endocrine cells. core.ac.uk
Secretogranin II was first identified as a sulfated protein in pituitary slices and was later found in a wide range of endocrine and nervous tissues. core.ac.uk It was initially referred to as chromogranin C. medicaljournalssweden.se SgII is proteolytically processed within adrenal chromaffin granules to yield smaller peptides. core.ac.uk The gene encoding human SgII contains a TATA box and a cyclic AMP response element (CRE) upstream of the transcription start site, similar to its counterparts in mice and rats. nih.gov
Phylogenetic analyses have shown that SgII sequences form a distinct monophyletic group, separate from the related CgA and CgB proteins which likely evolved from a common ancestor. nih.govyork.ac.uk Despite this distinction, certain sequences within SgII, which are flanked by potential processing sites, have been remarkably conserved throughout evolution. nih.gov This high degree of conservation is also observed for the SgII gene itself, with some intronic regions showing high conservation across species. nih.gov
SgII contains multiple pairs of basic amino acids that serve as potential cleavage sites for prohormone convertases (PCs). core.ac.ukresearchgate.net This processing leads to the generation of several bioactive peptides. Among the well-characterized SgII-derived peptides are secretoneurin (SN), EM66, and manserin. oup.comresearchgate.net The sequence for secretoneurin is one of the most conserved regions of the SgII protein. researchgate.netresearchgate.net The processing of SgII is tissue-specific and depends on the presence of different prohormone convertases, such as PC1 and PC2. core.ac.ukbioscientifica.com For instance, the generation of secretoneurin is dependent on the activity of PC1. core.ac.uk
The expression of SgII is not uniform and can be regulated by various factors and in different physiological states. nih.govoup.com Studies have shown that SgII expression is closely linked to the secretory activity of cells. For example, in pituitary melanotropes, SgII expression is higher in cells with high secretory activity compared to those with a hormone storage phenotype. oup.com This suggests a distinct role for SgII in the secretory process compared to other granins like CgA, whose expression may be more related to hormone storage. oup.com
The regulation of the SgII gene has been observed during developmental stages and physiological cycles. In female rats, pituitary SgII mRNA and protein concentrations change during sexual maturation and throughout the estrous cycle. oup.comnih.gov The SgII gene promoter activity has also been shown to correlate with the levels of the cyclic AMP response element-binding protein (CREB), indicating that CREB is a key regulator of SgII expression. nih.gov Furthermore, differential expression of SgII has been noted in pathological conditions, such as in pheochromocytomas, where the expression levels of SgII and its derived peptides differ between benign and malignant tumors. bioscientifica.com
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KQEGRDHDKSKGHFHMIVIHHKGGQAHHG |
Origin of Product |
United States |
Biosynthesis and Proteolytic Processing of Secretogranin Ii
SgII Gene Expression and Transcriptional Regulation
The expression of the SgII gene (SCG2) is subject to complex transcriptional regulation, influenced by various signaling pathways and transcription factors. In several neuroendocrine cell types, a consensus cAMP response element (CRE) within the 5' flanking region of the SgII promoter is crucial for its transcriptional regulation by the cAMP/protein kinase A (PKA) pathway. oup.com For instance, in rat pheochromocytoma (PC-12) cells, treatment with forskolin, an adenylyl cyclase activator, leads to a progressive decline in SgII mRNA levels. nih.gov
Furthermore, the SgII gene can act as a signal integrator for neurotransmitter inputs. Studies have shown that glutamate (B1630785) and dopamine (B1211576) can cooperatively activate the SgII gene, while GABA has a repressive effect. unige.ch In pituitary gonadotrope lineage cells, gonadotropin-releasing hormone (GnRH) regulates the SgII promoter through both the PKA/CREB pathway and the mitogen-activated protein kinase (MAPK)/activating transcription factor 3 (ATF3) pathway. oup.comunige.ch The transcription factor AP-1 is also a key regulator of SgII, playing a role in neuronal differentiation and protecting against nitric oxide-induced apoptosis in neuroblastoma cells. genecards.orgwikigenes.org
Table 1: Factors Influencing SgII Gene Expression
| Factor | Effect on SgII Expression | Cell/System | Reference |
| cAMP/PKA Pathway | Regulates transcription via CRE | Neuroendocrine cells | oup.com |
| Forskolin | Decreased mRNA levels | PC-12 cells | nih.gov |
| Glutamate & Dopamine | Cooperative activation | Neurons | unige.ch |
| GABA | Repression | Neurons | unige.ch |
| GnRH | Regulation via PKA/CREB and MAPK/ATF3 | Pituitary gonadotropes | oup.comunige.ch |
| AP-1 | Key regulator | Neuroblastoma cells | genecards.orgwikigenes.org |
Post-Translational Modifications of SgII
Following its synthesis, the SgII protein undergoes several post-translational modifications, which are essential for its proper folding, stability, and function. These modifications include glycosylation, phosphorylation, and sulfation. oup.com The observed molecular weight of SgII is often higher than its theoretical mass, a phenomenon attributed to its acidic nature and these extensive modifications. oup.comcloud-clone.com
O-glycosylation
O-glycosylation is a notable post-translational modification of SgII. biocompare.com This process involves the attachment of sugar moieties to serine or threonine residues. ucl.ac.uk Specifically, mucin-type O-glycosylation, where N-acetylgalactosamine is the initial sugar attached, occurs on secreted proteins like SgII and can influence cell recognition, adhesion, and communication. nih.gov Studies have identified O-glycosylation sites on SgII in human cerebrospinal fluid, highlighting the in vivo relevance of this modification. uniprot.org
Enzymatic Cleavage by Prohormone Convertases (PCs)
SgII serves as a proprotein that is proteolytically processed by a family of endoproteases known as prohormone convertases (PCs). researchgate.netresearchgate.net This cleavage occurs within the trans-Golgi network and immature secretory granules, which are acidic, high-calcium environments conducive to PC activity. mdpi.comresearchgate.net The processing of SgII is a crucial step in the generation of smaller, biologically active peptides. frontiersin.orgnih.gov Several PCs, including PC1/PC3 and PC2, have been shown to cleave the SgII precursor at specific sites. nih.govcore.ac.uk However, other convertases like PACE4, PC5, and furin are not active on SgII. nih.govcore.ac.uk
Specificity of Cleavage Sites (e.g., Dibasic Sites)
The proteolytic processing of SgII by PCs occurs primarily at pairs of basic amino acid residues, such as Lys-Arg, Arg-Lys, Arg-Arg, and Lys-Lys. oup.comoup.com These dibasic sites are recognized by the convertases, which cleave the peptide bond at the carboxy-terminal of the basic residue. researchgate.net The human SgII protein contains nine such potential cleavage sites, suggesting it can be processed into multiple peptides. oup.com For example, the generation of the peptide EM66 from SgII involves cleavage at conserved Lys-Arg dibasic sites. oup.com Similarly, the well-characterized neuropeptide secretoneurin (SN) is generated by cleavage at paired basic sequences. researchgate.net
Species and Tissue-Specific Processing
The proteolytic processing of SgII is not uniform and exhibits significant species and tissue specificity. mdpi.com This differential processing leads to the generation of a diverse array of SgII-derived peptides in different neuroendocrine tissues and organisms. oup.com For instance, in the brain, over 90% of SgII is processed into smaller peptides, including secretoneurin. researchgate.netnih.gov In contrast, in the goldfish pituitary, an approximately 57 kDa SgII-product containing the secretoneurin sequence is a major stored form, indicating less extensive processing. nih.gov Furthermore, some intermediate SgII-processing products found in frog melanotropes are not present in other species, which may be due to cell-specific differences in processing or the presence of additional dibasic cleavage sites in the amphibian SgII sequence. oup.com The specific prohormone convertases expressed in a given tissue also play a critical role; for example, only PC1 is capable of generating free secretoneurin, suggesting tissue-specific processing based on the subset of convertases present. nih.govcore.ac.uk
Generation of Bioactive Peptides from SgII
The proteolytic cleavage of SgII results in the generation of several bioactive peptides with diverse physiological functions. researchgate.netvulcanchem.comptglab.com These peptides are released from neuroendocrine cells via the regulated secretory pathway. nih.gov
One of the most extensively studied SgII-derived peptides is secretoneurin (SN) , a 33-amino acid neuropeptide in mammals. researchgate.netresearchgate.net SN is involved in a wide range of biological activities, including the modulation of neurotransmission, neuroinflammation, and cardioprotection. mdpi.comresearchgate.net
Another identified bioactive peptide is EM66 , a 66-amino acid peptide that is highly conserved across species. oup.comvulcanchem.com It is generated by cleavage at conserved dibasic sites and has been identified in the human adrenal gland. oup.com
The peptide manserin has also been identified as a product of SgII processing. vulcanchem.comuniprot.org
More recently, a 29-amino acid peptide named SgII peptide A has been identified in human seminal plasma and sperm. vulcanchem.com This peptide exhibits antimicrobial activity, particularly against Streptococcus pyogenes and Escherichia coli, with its activity against the latter being potentiated by zinc ions or low pH. vulcanchem.com
Table 2: Bioactive Peptides Derived from Secretogranin II
| Peptide | Amino Acid Length (Human) | Key Functions | Reference |
| Secretoneurin (SN) | 33 | Neurotransmission, neuroinflammation, cardioprotection | researchgate.netmdpi.comresearchgate.net |
| EM66 | 66 | Identified in adrenal gland, function under investigation | oup.comvulcanchem.com |
| Manserin | 40 | Identified from SgII processing | vulcanchem.comuniprot.org |
| This compound | 29 | Antimicrobial activity | vulcanchem.com |
Secretoneurin (SN)
Secretoneurin is a highly conserved 33-amino acid neuropeptide generated from the proteolytic processing of SgII. nih.govanaspec.com It is considered one of the most abundant and biologically active peptides derived from its precursor. oup.com The generation of secretoneurin is a specific process, with studies indicating that prohormone convertase PC1 is uniquely capable of cleaving SgII to produce the free secretoneurin peptide, a feat not accomplished by other convertases like PC2, PACE4, PC5, or furin. core.ac.uknih.gov This suggests a tissue-specific processing of SgII, dependent on the particular set of prohormone convertases expressed in a given neuron or endocrine cell. nih.gov
Secretoneurin is found in high concentrations in large dense-core vesicles within the central and peripheral nervous systems. core.ac.uk It has been implicated in a variety of biological functions, including acting as a chemoattractant for monocytes and eosinophils, stimulating dopamine release, and playing a role in angiogenesis. nih.govwikipedia.orgnovoprolabs.com Its involvement in such diverse processes highlights its significance as a neuro-immunological and angiogenic factor. novoprolabs.comnih.gov
Table 1: Key Properties of Secretoneurin
| Property | Description |
|---|---|
| Amino Acid Length | 33 amino acids nih.gov |
| Precursor Protein | Secretogranin II (Chromogranin C) wikipedia.org |
| Generating Enzyme | Prohormone Convertase 1 (PC1) core.ac.uknih.gov |
| Key Functions | Chemotaxis of immune cells nih.govnovoprolabs.com, neurotransmitter release nih.govgenscript.com, angiogenesis anaspec.comwikipedia.org |
| Location | Central and peripheral nervous system, endocrine tissues anaspec.comgenscript.com |
EM66
EM66 is a 66-amino acid peptide that is also derived from the proteolytic processing of Secretogranin II. researchgate.netfrontiersin.org Its name is derived from the N-terminal glutamic acid and C-terminal methionine residues. researchgate.net The amino acid sequence of EM66 is conserved across several species, including humans. researchgate.netmendeley.com
EM66 is found in the secretory granules of various endocrine and neuroendocrine cells. researchgate.net It has been identified in the human adrenal gland, rat pituitary and adrenal glands, and in hypothalamic neurons. frontiersin.orgmendeley.com In the rat pituitary, EM66 immunoreactivity is present in gonadotrophs, lactotrophs, and thyrotrophs. mendeley.com Within the adrenal medulla, it is specifically located in epinephrine-synthesizing cells. mendeley.com While its precise physiological role is still under investigation, research suggests a potential involvement of EM66 in the hypothalamic regulation of feeding behavior, where it may act as an anorexigenic neuropeptide. researchgate.netnih.gov
Table 2: Characteristics of EM66 Peptide
| Characteristic | Detail |
|---|---|
| Amino Acid Length | 66 amino acids frontiersin.org |
| Precursor Protein | Secretogranin II researchgate.net |
| Identified Locations | Hypothalamus nih.gov, pituitary gland mendeley.com, adrenal gland frontiersin.org, pheochromocytomas oup.com |
| Putative Function | Regulation of feeding behavior researchgate.netnih.gov |
Manserin
Manserin is a more recently discovered 40-amino acid peptide derived from Secretogranin II. researchgate.netnih.gov It was first isolated from the rat and is generated through proteolytic processing, similar to secretoneurin and EM66. researchgate.netnih.gov
Immunohistochemical studies have revealed the localization of manserin in endocrine cells of the anterior pituitary lobe and in various hypothalamic nuclei. nih.gov Interestingly, in the anterior pituitary, manserin does not co-localize with ACTH, suggesting a specific functional role distinct from some other SgII-derived peptides. researchgate.net Manserin has also been detected in the endocrine pancreas, specifically co-localizing with insulin-secreting beta cells and somatostatin-secreting delta cells, but not with glucagon-secreting alpha cells. researchgate.net This distribution suggests a potential role for manserin in the endocrine system, although its specific biological activity is yet to be fully elucidated. researchgate.netresearchgate.net
Table 3: Overview of Manserin
| Feature | Information |
|---|---|
| Amino Acid Length | 40 amino acids nih.gov |
| Precursor Protein | Secretogranin II researchgate.netnih.gov |
| Key Locations | Pituitary anterior lobe researchgate.net, hypothalamus nih.gov, endocrine pancreas researchgate.net |
| Co-localization | Insulin- and somatostatin-secreting cells in the pancreas researchgate.net |
Other Putative SgII-Derived Peptides (e.g., SgII-70)
Beyond the well-characterized peptides, there is evidence suggesting the existence of other derivatives from SgII processing. One such putative peptide is SgII-70, a proposed 70-residue polypeptide. researchgate.netnih.gov The identification of SgII-70 has been challenging due to its molecular characteristics, which seem to confer resistance to standard analytical techniques like mass spectrometry. researchgate.netsciencecast.org
Research suggests that SgII-70 may be a product of peptide splicing, a process where parts of the protein sequence are rearranged. nih.govnih.gov This could result in a unique structure, potentially an amphipathic molecule with entwined ends, contributing to its stability and resistance to degradation. researchgate.netsciencecast.org The proposed existence of SgII-70 and other novel proteoforms highlights that the full range of bioactive peptides derived from Secretogranin II may not yet be completely understood, warranting further investigation into the complex post-translational processing of this proprotein. researchgate.net
Identification and Characterization of Sgii Peptide a
Context within Semenogelins (SgI and SgII)
Semenogelin I (SgI) and Semenogelin II (SgII) are the predominant proteins found in human seminal plasma, synthesized and secreted by the seminal vesicles. nih.govportlandpress.comunisi.it These proteins are structurally related, sharing approximately 78-80% sequence identity, and are characterized by repetitive 60-amino acid motifs. nih.govportlandpress.comunisi.itlu.se SgI contains six of these repeats, while SgII has eight. nih.govportlandpress.comlu.se Upon ejaculation, SgI and SgII cross-link to form a gel-like coagulum that entraps spermatozoa. portlandpress.comlu.se This coagulum is subsequently liquefied through proteolytic degradation of the semenogelins by prostate-specific antigen (PSA), a serine protease from the prostate gland. portlandpress.comlu.se This process releases motile sperm.
The bactericidal activity of seminal plasma is largely attributed to the peptide fragments generated from this proteolytic breakdown of semenogelins. nih.govaai.org SgII peptide A, also known as SgIIA, is one such functionally significant fragment derived from the degradation of its parent protein, Semenogelin II. unisi.itaai.orgacs.org Investigations into the components of seminal plasma identified 15 bands as semenogelins (nine for SgI and six for SgII) that correspond with zones of bactericidal activity, leading to the specific investigation of peptides derived from these proteins. aai.org
Sequence and Structural Features
This compound is a 29-amino acid peptide. vulcanchem.com Its primary structure, or amino acid sequence, has been identified and is detailed in the table below. The proteolytic degradation of the larger SgII protein results in the formation of this and other smaller peptide fragments. unisi.itacs.org
| Sequence Format | Amino Acid Chain |
|---|---|
| Three-Letter Code | Lys-Gln-Glu-Gly-Arg-Asp-His-Asp-Lys-Ser-Lys-Gly-His-Phe-His-Met-Ile-Val-Ile-His-His-Lys-Gly-Gly-Gln-Ala-His-His-Gly |
| One-Letter Code | KQEGRDHDKSKGHFHMIVIHHKGGQAHHG |
A defining characteristic of this compound is its amino acid composition, which is notably rich in histidine residues. aai.orgvulcanchem.com The 29-amino acid sequence contains seven histidine residues. vulcanchem.com This high histidine content, in conjunction with other basic amino acids such as lysine (B10760008) and arginine within its sequence, imparts a net positive charge to the peptide at neutral pH. nih.govaai.orgvulcanchem.com This positive charge is a common feature among antimicrobial peptides, facilitating their interaction with the negatively charged membranes of bacteria. vulcanchem.com
The selection of this particular peptide fragment for synthesis and functional studies was based on its high histidine content and positive charge, which suggested it was likely to possess antibacterial properties. nih.govaai.org Furthermore, the abundance of histidine residues is crucial for the peptide's ability to bind with metal ions, particularly zinc (Zn²+), which is present in high concentrations in seminal plasma. nih.govportlandpress.comaai.org This interaction with zinc has been shown to potentiate the peptide's antibacterial activity against certain bacteria, such as E. coli. nih.govaai.org
Origin as a Synthetic SgII-Derived Peptide
While this compound exists as a naturally occurring fragment in human semen following the breakdown of SgII, the version used in key research studies was produced synthetically. nih.govaai.org To confirm that fragments of SgII were functionally responsible for the observed antimicrobial effects, researchers chemically synthesized the 29-amino acid peptide (H-KQEGRDHDKSKGHFHMIVIHHKGGQAHHG-OH) based on the sequence of SgII. nih.govaai.org
This synthetic this compound was then tested in functional assays to directly assess its bactericidal capabilities. nih.govaai.org Experiments demonstrated that the synthetic peptide exhibited antibacterial activity, notably against Streptococcus pyogenes. nih.govaai.org This approach confirmed that peptides derived from SgII are not merely degradation byproducts but are functionally active molecules contributing to the innate immunity of the reproductive tract. aai.org
Biological Activities and Physiological Roles of Sgii Peptide a
Antibacterial Activity
SgII peptide A, a synthetic peptide derived from human semenogelin II, demonstrates notable antibacterial properties. nih.govcopewithcytokines.de This activity is a key aspect of its biological function, contributing to the innate immune defense. The peptide was designed based on its high histidine content and positive charge at neutral pH, characteristics that suggested it would likely possess antimicrobial capabilities. nih.govaai.org Research confirms that this compound is functionally antimicrobial, with its efficacy varying against different bacterial species and under different environmental conditions. nih.govaai.org
The antimicrobial spectrum of this compound has been evaluated against specific Gram-positive and Gram-negative bacteria. nih.govaai.org It exhibits significant bactericidal activity against Streptococcus pyogenes. nih.govcopewithcytokines.de In colony-forming unit (CFU) assays, this compound demonstrated its effectiveness against S. pyogenes at a concentration of 0.32 μM under neutral pH conditions. nih.govaai.org
In contrast, its activity against the Gram-negative bacterium Escherichia coli is more modest under standard neutral pH conditions. nih.govaai.org However, as will be discussed, this activity can be significantly enhanced by specific environmental modulators. nih.govcopewithcytokines.deaai.org The differential activity underscores the peptide's specific interactions with the distinct cell envelope structures of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound against Specific Bacterial Strains
| Bacterial Strain | Type | Observed Activity | Concentration | Condition |
|---|---|---|---|---|
| Streptococcus pyogenes | Gram-positive | Significant | 0.32 μM | Neutral pH |
The antibacterial function of this compound is not static but is significantly influenced by its chemical microenvironment, particularly pH and the presence of metal ions like zinc (Zn²⁺). nih.govaai.org These factors can potentiate its activity, especially against E. coli. nih.govcopewithcytokines.de This behavior is characteristic of other histidine-rich antimicrobial peptides. nih.govaai.org The abundance of histidine residues in this compound's sequence is believed to be crucial for this pH-dependent activity and interaction with zinc. nih.govvulcanchem.com
Research using CFU assays has shown that the modest antibacterial effect of this compound against E. coli is markedly enhanced at a low pH of 5.5. nih.govaai.org Similarly, the addition of zinc chloride (ZnCl₂) to the medium at neutral pH also potentiates its activity against this bacterium. nih.govaai.org This suggests that in physiological niches where pH is lower or zinc concentrations are high, such as parts of the female reproductive tract, this compound may function as a more potent component of the innate immune system. vulcanchem.com
To highlight the importance of these factors, a comparative peptide, SgII peptide B, which has a lower histidine content and a lower positive charge, failed to show significant antimicrobial activity even in the presence of added zinc or at low pH. nih.govaai.org This finding reinforces that the specific amino acid composition and charge of this compound are critical for its environmentally modulated antibacterial function. nih.govaai.org
Table 2: Effect of Environmental Factors on the Antibacterial Activity of this compound against E. coli
| Condition | Modulating Factor | Observed Effect on Activity |
|---|---|---|
| Neutral pH | None | Modest |
| Low pH | pH 5.5 | Potentiated |
Functional Significance of Secretogranin Ii and Its Derived Peptides Broader Context
Regulation of Secretory Granule Biogenesis and Trafficking
Secretogranin II plays a crucial role in the formation and function of large dense-core vesicles (LDCVs), also known as secretory granules, which are responsible for storing and releasing hormones and neuropeptides in response to specific stimuli. nih.gov
The process of sorting and packaging peptide hormones and neuropeptides into secretory granules is a fundamental aspect of the regulated secretory pathway. nih.gov Studies have indicated that SgII is directly involved in this process. Depletion of SgII in PC12 cells, a neuroendocrine cell line, leads to a reduction in both the number and size of dense-core granules and impairs the trafficking of other regulated hormones. oup.comsketchy.com This suggests that SgII is a critical factor for the proper packaging of hormonal cargo. The aggregation of SgII under the specific acidic and calcium-rich conditions of the trans-Golgi network is thought to be a key mechanism for driving the formation of the dense core of these granules, effectively concentrating the hormonal content. oup.comsketchy.com
The biogenesis of secretory granules from the trans-Golgi network is critically dependent on the lipid composition of the membrane, particularly the presence of cholesterol. nih.gov Cholesterol, along with glycosphingolipids, forms lipid rafts, which are specialized membrane microdomains. nih.gov These rafts are believed to be essential for the budding of secretory vesicles. While direct interactions between SgII peptide A (secretoneurin) and cholesterol have not been extensively detailed, the broader granin family, including Secretogranin III, has been shown to bind to cholesterol in the secretory granule membrane. bohrium.com This interaction is crucial for anchoring the granin-hormone cargo complex to the burgeoning granule membrane. It is plausible that SgII, as part of the granin family, participates in a similar mechanism, contributing to the structural integrity and formation of the secretory granule.
Secretogranin II and its derived peptides, including this compound (secretoneurin), are primarily localized within dense-core granules of endocrine and neuroendocrine cells. nih.govbohrium.com Immunoelectron microscopy has confirmed the presence of SgII clustered on individual large dense-core vesicles in various neurons. bohrium.com This specific subcellular localization is consistent with its role as a pro-hormone and in the packaging of other signaling molecules. The presence of SgII within these granules ensures that it is co-released with other hormones and neuropeptides upon stimulation of the cell. bohrium.com
Neuroendocrine and Endocrine System Regulation
Secretogranin II and its derived peptides are significant modulators of the neuroendocrine and endocrine systems. researchgate.netnih.gov The processing of SgII into smaller bioactive peptides like this compound (secretoneurin) allows for a diversification of biological activities. nih.gov
This compound (secretoneurin) has been shown to directly modulate the secretion of several key hormones. One of the most well-documented effects is its role in the reproductive axis, specifically in stimulating the release of Luteinizing Hormone (LH) from pituitary gonadotrophs. nih.gov Studies in both fish and mammalian cell lines have demonstrated that secretoneurin can induce a significant increase in LH release. This suggests that this compound acts as a neuroendocrine and/or paracrine factor in the regulation of reproductive hormone secretion.
While the direct effects of this compound on the secretion of insulin (B600854) , glucagon , and adrenaline are less extensively characterized in the provided search results, the overarching role of the granin family in the biogenesis of secretory granules in pancreatic islets and adrenal chromaffin cells implies an indirect but critical role. oup.com By ensuring the proper packaging and storage of these hormones, SgII is fundamental to their regulated release. For instance, pancreastatin, a peptide derived from another granin (Chromogranin A), is known to inhibit insulin secretion. This highlights the potential for granin-derived peptides to have diverse and specific regulatory functions on hormone release.
Table 1: Summary of this compound (Secretoneurin) Research Findings
| Area of Investigation | Key Findings | Model System(s) |
| Secretory Granule Biogenesis | Depletion of SgII reduces the number and size of dense-core granules. | PC12 cells |
| Hormone Packaging | SgII is essential for the proper trafficking of regulated hormones. | PC12 cells |
| Subcellular Localization | Primarily found in large dense-core vesicles of neuroendocrine cells. | Mouse hippocampus and cerebellum |
| Hormone Secretion Modulation | Stimulates the release of Luteinizing Hormone (LH). | Goldfish pituitary cells, Mouse LβT2 gonadotropin cells |
Regulation of Neurotransmitter Release (e.g., Dopamine)
Peptides derived from Secretogranin II, most notably secretoneurin, play a significant role in modulating the release of neurotransmitters in the central nervous system. oup.com A primary example of this function is the regulation of dopamine (B1211576), a key neurotransmitter involved in motor control, motivation, and reward.
Research has demonstrated that secretoneurin can directly stimulate the release of dopamine. In vitro studies using superfused slices from the rat caudate-putamen, a region of the brain rich in dopamine, have shown that secretoneurin application leads to a dose-dependent increase in dopamine outflow. nih.gov This effect is contingent on the presence of extracellular calcium, as the response is abolished in a Ca2+-free environment, indicating a mechanism dependent on calcium influx. nih.gov The specificity of this action was confirmed by the blockage of the dopamine release response when the peptide was preincubated with a specific secretoneurin antiserum. nih.gov Furthermore, the system exhibits rapid and reversible desensitization, a characteristic feature of many receptor-mediated processes. nih.gov This modulation of dopamine release represents one of the first identified biological functions for a peptide originating from SgII, establishing secretoneurin as a significant neuropeptide. nih.gov
| Research Finding | Model System | Key Outcome | Dependency |
| Secretoneurin stimulates dopamine release | Rat caudate-putamen slices | Dose-dependent increase in dopamine outflow | Calcium (Ca2+)-dependent |
| Specificity of action | Rat caudate-putamen slices | Response blocked by specific antiserum | Receptor-mediated process |
Interplay with Signaling Pathways (e.g., MAPK cascade, cAMP)
The biological effects of SgII-derived peptides are mediated through their interaction with various intracellular signaling pathways. While a specific, bona fide receptor for secretoneurin has yet to be definitively identified, evidence suggests it may activate a G-protein coupled receptor (GPCR). nih.govresearchgate.net Activation of these pathways is crucial for translating the extracellular peptide signal into a cellular response.
Studies in different cellular models have implicated several key signaling cascades in mediating the effects of secretoneurin. researchgate.net These include:
Mitogen-Activated Protein Kinase (MAPK) Pathway : The MAPK cascade, including extracellular signal-regulated kinases (ERK), is a central signaling route that regulates a wide array of cellular processes like gene expression, proliferation, and survival. nih.govnih.gov Secretoneurin has been shown to activate the MAPK/ERK pathway, which is a critical component of its function in promoting neuronal plasticity and cell survival. researchgate.net
cAMP Pathway : In some cellular contexts, neuropeptide signaling involves the modulation of cyclic adenosine monophosphate (cAMP) levels. Within the nucleus, the catalytic subunit of protein kinase A (activated by cAMP) can phosphorylate the transcription factor CREB (cAMP response element-binding protein), leading to the activation of specific genes. nih.gov
The activation of these pathways underscores the role of SgII-derived peptides as signaling molecules that can initiate a cascade of intracellular events. wikipedia.orgkhanacademy.org
| Signaling Pathway | Associated Cellular Process | SgII Peptide Involvement |
| MAPK/ERK Cascade | Cell proliferation, differentiation, survival | Activated by Secretoneurin |
| cAMP Pathway | Gene expression, metabolic regulation | Potential downstream target |
| G-Protein Coupled Receptors (GPCRs) | Signal transduction | Hypothesized receptor class for Secretoneurin nih.govresearchgate.net |
Roles in Cellular Processes
Cell Proliferation and Survival
SgII-derived peptides, particularly secretoneurin, exhibit significant trophic-like properties, playing roles in promoting cell survival and plasticity, especially within the nervous system. researchgate.net In rodent models, secretoneurin has been shown to have neuroprotective effects. researchgate.net These functions are closely linked to the activation of survival-promoting signaling cascades, such as the MAPK/ERK pathway. researchgate.netresearchgate.net By stimulating these pathways, the peptide can help protect neurons from injury and promote their structural and functional adaptability, a process known as neuronal plasticity. researchgate.net
Intracellular Signal Transduction
Intracellular signal transduction is the process by which a signal from outside the cell is transmitted into the cell's interior, leading to a specific response. nih.govwikipedia.org SgII-derived peptides function as first messengers in this process. Upon interacting with a cell surface receptor, they initiate a chain of molecular events. wikipedia.org
As discussed, secretoneurin is known to activate the MAPK signaling cascade. researchgate.net This activation involves a series of sequential protein phosphorylations that amplify the initial signal. nih.govfrontiersin.org This cascade ultimately leads to the phosphorylation of target proteins, including transcription factors in the nucleus, which can alter gene expression to mediate the peptide's long-term effects on cell function. nih.gov This mechanism connects the presence of the peptide in the extracellular environment to fundamental changes in cellular behavior. nih.gov
Immune and Inflammatory Responses
Beyond the nervous system, peptides derived from SgII are involved in modulating the immune system and inflammatory processes. nih.govresearchgate.net Secretoneurin, for instance, possesses chemoattractant properties, meaning it can attract immune cells to specific sites. nih.govresearchgate.net This function is particularly relevant in the context of neuroinflammation, where secretoneurin helps regulate the inflammatory environment within the nervous system. nih.govresearchgate.net The involvement of SgII fragments in the broader immune response highlights their diverse physiological roles. researchgate.net
Metabolic Regulation (e.g., Glucose Metabolism)
Emerging evidence indicates that the granin family of proteins, including SgII, and their derived peptides contribute to the regulation of metabolism. nih.gov SgII fragments have been implicated in energy homeostasis. researchgate.net Studies have specifically linked secretogranins to carbohydrate metabolism and the pathophysiology of diabetes mellitus. nih.gov While the precise mechanisms are still under investigation, the presence of SgII in endocrine cells that regulate metabolism, such as pancreatic islets, suggests a potential role in processes like glucose metabolism. Peptides can influence glucose metabolism by affecting glucose uptake and utilization in peripheral tissues through various signaling pathways. mdpi.comnih.gov
Reproductive System Context (Semenogelins)
In the male reproductive system, the functional significance of SgII-derived peptides intersects with the roles of semenogelins (SgI and SgII), the major structural proteins of the seminal coagulum.
Upon ejaculation, human semen forms a coagulum, a gel-like matrix that entraps spermatozoa. This coagulum is primarily formed by the non-covalent interactions of semenogelin I and semenogelin II, which are secreted from the seminal vesicles. researchgate.netnih.gov This initial coagulation is crucial for trapping and immobilizing sperm. taylorandfrancis.com
The subsequent liquefaction of the seminal coagulum is a critical step for the release of motile sperm, enabling their transit through the female reproductive tract. This process is mediated by the proteolytic degradation of semenogelins by prostate-specific antigen (PSA), a serine protease from the prostate gland. researchgate.netnih.govamegroups.org The breakdown of the semenogelin network results in a more fluid seminal plasma, allowing spermatozoa to gain motility. nih.govnih.gov Semenogelins themselves are considered inhibitors of sperm motility, and their degradation is essential for sperm activation. taylorandfrancis.comamegroups.org
| Factor | Role in Semen Coagulation/Liquefaction | Effect on Sperm Motility |
| Semenogelin I & II | Form the seminal coagulum, trapping sperm. researchgate.netnih.gov | Inhibit motility. taylorandfrancis.comamegroups.org |
| Prostate-Specific Antigen (PSA) | Degrades semenogelins, leading to liquefaction. researchgate.netnih.gov | Promotes motility by releasing sperm from the coagulum. nih.govnih.gov |
The prostate gland secretes high concentrations of zinc ions, which play a significant role in the regulation of PSA activity. Zinc is a potent inhibitor of the enzymatic activity of PSA. nih.govnih.govresearchgate.net Semenogelins I and II have a high capacity to bind zinc, with dissociation constants in the low micromolar range. nih.gov
Upon ejaculation, the mixing of seminal vesicle and prostatic fluids occurs. The semenogelins from the seminal vesicles sequester zinc ions, which in turn relieves the zinc-mediated inhibition of PSA. nih.govnih.gov This allows PSA to become fully active and efficiently cleave the semenogelin scaffold, leading to liquefaction. This intricate interplay between semenogelins, zinc, and PSA creates a self-regulating system that ensures the timely release of motile sperm. nih.gov The loss of this zinc-mediated regulation of PSA activity has been implicated in the pathology of prostate cancer cell invasion. nih.govmdpi.commdpi.com
Human glandular kallikrein 2 (hK2) is another serine protease expressed by the prostate gland, sharing significant structural similarity with PSA. nih.govlu.se hK2 is known to cleave semenogelins I and II, contributing to the liquefaction of the seminal coagulum. nih.govlu.se The substrate specificity of hK2 shows a preference for cleavage at the C-terminal of single or double arginine residues within the semenogelin proteins. nih.govnih.gov
Furthermore, hK2 is considered a likely physiological activator of the zymogen form of PSA (pro-PSA). nih.govlu.se This activation of pro-PSA by hK2 further enhances the proteolytic cascade responsible for semenogelin degradation and subsequent semen liquefaction. The activity of hK2 is also subject to regulation by zinc ions and extracellular protease inhibitors. nih.govlu.se
Cardiovascular System Modulation (Secretoneurin Specific)
The SgII-derived peptide, secretoneurin (SN), has emerged as a significant modulator of cardiovascular function, with protective effects observed in various cardiac conditions.
Studies have demonstrated that SgII and its fragment, secretoneurin, have cardioprotective properties. nih.govnih.gov In the context of myocardial ischemia, SN has been shown to reduce infarct size and improve myocardial function. nih.gov Research indicates that SN can protect against cardiac hypertrophy by suppressing oxidative stress. nih.gov In hypertrophic conditions, there is a marked increase in the expression of endogenous SN in the plasma, myocardium, and cardiomyocytes, suggesting a compensatory protective role. nih.gov Exogenous administration of SN has been shown to suppress the increase in heart size and weight associated with hypertrophy. nih.gov
Circulating levels of SN are elevated in patients with heart failure and are associated with the severity of the disease. nih.govcardinor.com This has led to the investigation of SN as a potential biomarker for cardiovascular diseases. cardinor.comnih.govnih.gov
| Condition | Effect of Secretoneurin |
| Myocardial Ischemia | Reduces infarct size and improves myocardial function. nih.gov |
| Cardiac Hypertrophy | Suppresses hypertrophy by reducing oxidative stress. nih.gov |
| Heart Failure | Circulating levels are increased and correlate with disease severity. nih.govcardinor.com |
A key mechanism through which secretoneurin exerts its cardioprotective effects is by modulating intracellular calcium handling in cardiomyocytes. cardinor.comnih.govresearchgate.net SN has been shown to internalize into cardiomyocytes and directly interact with calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII). nih.govresearchgate.net This interaction leads to a reduction in CaMKII activity. nih.govnih.gov
By inhibiting CaMKII, SN attenuates the phosphorylation of the ryanodine receptor, which in turn reduces sarcoplasmic reticulum Ca2+ leak and augments sarcoplasmic reticulum Ca2+ content. nih.govresearchgate.net This leads to an increase in the magnitude and kinetics of cardiomyocyte Ca2+ transients and contractions. nih.govresearchgate.net The modulation of CaMKII activity by SN is believed to be a crucial factor in reducing the risk of ventricular arrhythmias and calcium-dependent remodeling in heart failure. nih.gov
Pathophysiological Implications and Biomarker Potential
Association with Neuroendocrine Tumors (e.g., Pheochromocytomas, Neuroblastomas)
SgII and its peptides are valuable as markers for neuroendocrine tumors (NETs) due to their co-secretion with hormones and biogenic amines from neuroendocrine cells. plos.orgnih.gov High concentrations of SgII have been observed in various NETs, including pheochromocytomas, neuroblastomas, ganglioneuromas, carcinoids, thyroid carcinomas, and pituitary adenomas. plos.orgnih.govoup.comresearchgate.net
In pheochromocytomas, rare catecholamine-producing tumors, SgII and its derived peptides have shown significant diagnostic and prognostic potential. nih.gov Similarly, high levels of SgII have been found in ganglioneuromas and neuroblastomas. plos.orgnih.govbioscientifica.com For neuroblastomas, a higher level of SgII expression relative to Chromogranin A (CgA) has been associated with a better prognosis. researchgate.net The expression of SgII in these tumors reflects their neuroendocrine origin and differentiation status. researchgate.netbioscientifica.com
SgII and Derived Peptides as Diagnostic/Prognostic Markers
The measurement of SgII and its derivatives, such as EM66 and secretoneurin (SN), in tissue and plasma has emerged as a valuable tool for the diagnosis and prognosis of NETs. plos.orgoup.combioscientifica.comresearchgate.net
EM66 in Pheochromocytoma: The SgII-derived peptide EM66 has been identified as a promising biomarker for pheochromocytomas. oup.com Studies have shown that plasma EM66 levels are significantly increased in patients with these tumors. plos.orgnih.gov Furthermore, tissue concentrations of EM66 can help distinguish between benign and malignant pheochromocytomas. oup.comnih.govbioscientifica.com Lower levels of EM66 in tumor tissue are associated with malignancy, suggesting its utility as a prognostic marker. plos.orgnih.govbioscientifica.com The diagnostic performance of EM66 for distinguishing between benign and malignant tumors is high, with a significant area under the receiver-operating characteristic (ROC) curve. bioscientifica.com Combining the measurement of plasma EM66 with other markers like CgA and the CgA-derived peptide WE-14 can significantly improve the diagnostic sensitivity for pheochromocytoma to as high as 95-100% for certain tumor subtypes. plos.org The reduced EM66 levels in malignant tumors are linked to decreased SgII gene expression and processing. bioscientifica.comresearchgate.net
Secretoneurin (SN) in Neuroendocrine Tumors: Elevated plasma concentrations of SN have been associated with several neuroendocrine tumors. plos.orgnih.govbioscientifica.com For instance, high plasma SN levels are found in patients with various NETs and can indicate the progression of neuroendocrine prostatic carcinomas. plos.orgnih.govbioscientifica.com
The following table summarizes key findings on SgII-derived peptides as diagnostic and prognostic markers in neuroendocrine tumors:
| Peptide | Tumor Type | Sample Type | Key Finding | Reference |
| EM66 | Pheochromocytoma | Plasma | Significantly increased levels in patients. | plos.orgnih.gov |
| EM66 | Pheochromocytoma | Tumor Tissue | Lower concentrations are associated with malignancy. | plos.orgnih.govoup.combioscientifica.com |
| EM66 | Pheochromocytoma | Tumor Tissue | 16-fold higher levels in benign vs. malignant tumors. | researchgate.net |
| SN | Neuroendocrine Tumors | Plasma | High concentrations are associated with several NETs. | plos.orgnih.govbioscientifica.com |
| SN | Prostatic Carcinoma | Plasma | Elevated levels are associated with tumor progression. | plos.orgnih.govbioscientifica.com |
| SgII | Neuroblastoma | Tumor Tissue | Higher expression relative to CgA is linked to a better prognosis. | researchgate.net |
Role in Other Disease Contexts
The involvement of SgII and its peptides extends beyond neuroendocrine tumors to a range of other pathological conditions.
Diabetes and Glucose Metabolism Dysregulation
SgII-derived peptides play a role in regulating insulin (B600854) secretion and glucose metabolism. ontosight.ai This makes them potential targets for understanding and possibly treating diabetes. ontosight.ai The prohormone CgA, a related granin, has been proposed as an autoantigen in a mouse model of type 1 diabetes, suggesting a potential link between the granin family and autoimmune aspects of diabetes. nih.gov
Neurological and Psychiatric Disorders (e.g., Alzheimer's, Depression)
Alterations in SgII expression and processing are implicated in neurological and psychiatric disorders. ontosight.aiabcam.com
Alzheimer's Disease: SgII is associated with Alzheimer's disease through its relationship with the amyloid precursor protein. abcam.com Chromogranin peptides, including those derived from SgII, have been found in hippocampal neuritic plaques, suggesting they could serve as neuronal markers for synaptic degeneration in this disease. nih.gov
Depression and Bipolar Disorder: Changes in SgII levels have been observed in psychiatric disorders like depression. abcam.com Studies have found lower cerebrospinal fluid (CSF) concentrations of SgII in patients with severe bipolar disorder, suggesting a potential role for SgII as a biomarker for disease severity. nih.gov This finding supports the hypothesis that defects in neurotrophin signaling, with which SgII is co-released, are involved in the pathophysiology of severe bipolar disorder. nih.gov
Prader-Willi Syndrome
Prader-Willi Syndrome (PWS) is a complex genetic disorder characterized by hyperphagia and obesity. nih.gov Reduced expression of SgII has been observed in fibroblasts from a PWS patient, implicating the SgII-derived peptide secretoneurin in the etiology of some defects associated with the syndrome. researchgate.net Although one study did not find a direct link between circulating levels of certain peptides and PWS, the role of SgII and its derivatives in the complex neuroendocrine dysregulation of PWS remains an area of interest. nih.govresearchgate.net
Prostate Cancer
SgII expression is elevated in advanced prostate cancer and may contribute to neuroendocrine differentiation, a process associated with therapy-resistant tumors. nih.govresearchgate.net SgII can promote the formation of secretory granules and the proliferation of prostate cancer cells. nih.govresearchgate.net The SgII-derived peptide secretoneurin (SN) is considered a valuable marker for identifying therapy-resistant prostate carcinoma. researchgate.netphoenixbiotech.net Plasma levels of SN are reportedly elevated in androgen-independent prostate cancer. researchgate.net
Research Methodologies and Experimental Models
Molecular Biology Techniques
Molecular biology approaches are fundamental to understanding the genetic regulation and functional genomics of the Scg2 gene, which encodes the SgII protein.
The cloning of SgII complementary DNA (cDNA) has been a crucial first step in its molecular characterization. For instance, a cDNA clone for human SgII was synthesized using reverse transcription-polymerase chain reaction (RT-PCR) from total RNA extracted from the pituitary gland. nih.gov This allows for the production of recombinant SgII protein in heterologous expression systems, which is vital for generating specific antibodies and studying the protein's properties. nih.gov
Gene expression analysis is routinely performed to quantify SgII mRNA levels in various tissues and under different physiological or experimental conditions. Both semi-quantitative RT-PCR and quantitative real-time PCR (qPCR) are extensively used. biorxiv.orgoup.com For example, qPCR analysis of adrenal gland transcripts from mocha mice, an animal model with a genetic defect, revealed a significant reduction in SgII mRNA expression compared to controls. plos.org Similarly, qPCR has been used to show that stimulating neonatal rat cardiomyocytes with various factors like forskolin, norepinephrine, and angiotensin II leads to a significant increase in SgII mRNA levels. plos.org In zebrafish, RT-PCR has been used to establish the temporal expression pattern of sgIIb (a paralog of the SgII gene) during embryonic development, while qPCR has been employed to confirm the decreased mRNA levels in sgII mutant lines. biorxiv.org These techniques are also applied to study gene expression in specific cell populations, such as endothelial cells sorted by fluorescence-activated cell sorting (FACS). biorxiv.org
Commercially available qPCR primer pairs for human SCG2 are designed to specifically target and quantify the gene's expression using SYBR Green-based detection, often with one primer spanning an exon-exon junction to prevent amplification of genomic DNA. sinobiological.comorigene.com
| Organism/Model | Technique | Key Finding | Reference |
|---|---|---|---|
| Zebrafish Embryos | RT-PCR | Established the temporal expression profile of sgIIb mRNA during embryogenesis. | biorxiv.org |
| Zebrafish Mutants (sgIIa-/-, sgIIb-/-) | qPCR | Confirmed significant decrease in sgIIa and sgIIb mRNA levels in respective mutants. | biorxiv.org |
| mocha Mice (Adrenal Gland) | qPCR | Showed an approximately 50% reduction in SgII mRNA expression compared to wild-type. | plos.org |
| Neonatal Rat Cardiomyocytes | RT-qPCR | Demonstrated a 10.5-fold increase in SgII mRNA in non-infarcted left ventricular tissue in a heart failure model. | plos.org |
| PC12 Cells (AP-3 δ siRNA) | qPCR | Revealed an approximately 60% reduction in SgII expression following AP-3 δ knockdown. | plos.org |
To investigate the in vivo function of SgII, researchers have developed knockout animal models. In zebrafish, TALENs (Transcription Activator-Like Effector Nucleases) have been used to create stable mutant lines for both sgIIa and sgIIb genes. biorxiv.orgoup.com These knockout models have been instrumental in demonstrating the critical role of SgIIb in the development of central arteries in the hindbrain. biorxiv.orgoup.com Similarly, Scg2 knockout mouse models have been generated by deleting specific exons, providing a tool to study the systemic effects of SgII deficiency. modelorg.com CRISPR/Cas9 technology is also available for generating SgII knockout and activation plasmids for both human and mouse genes. scbt.comgenecards.org
Gene knockdown studies using RNA interference (RNAi) are a common approach to reduce SgII expression in vitro. Small interfering RNA (siRNA) molecules designed to target SgII mRNA are transfected into cell lines, such as PC12 cells, to study the cellular consequences of reduced SgII levels. plos.org For example, knockdown of AP-3 δ using siRNA in PC12 cells resulted in a significant decrease in SgII expression. plos.org Similarly, short hairpin RNA (shRNA) has been used to efficiently knock down SgII expression in adrenal chromaffin cells to study its role in large dense-core vesicle (LDCV) biogenesis and quantal release. researchgate.net The efficacy of siRNA-mediated knockdown can be monitored by techniques like semi-quantitative RT-PCR or Western blotting. scbt.comscbt.com
| Method | Model System | Purpose | Reference |
|---|---|---|---|
| TALENs | Zebrafish (Danio rerio) | Generation of stable sgIIa and sgIIb knockout lines to study developmental roles. | biorxiv.orgoup.com |
| CRISPR/Cas9 | Mouse (Mus musculus) | Deletion of exon 2 of the Scg2 gene to create knockout mice for functional studies. | modelorg.com |
| siRNA | PC12 Cells | Transient knockdown of SgII to investigate its role in regulated secretion and the effects of other protein knockdowns (e.g., AP-3) on its expression. | plos.org |
| shRNA | Adrenal Chromaffin Cells | Stable knockdown of SgII to study its function in large dense-core vesicle size and neurotransmitter release. | researchgate.net |
Protein Biochemistry and Analysis
Biochemical and analytical techniques are essential for purifying, characterizing, and quantifying the SgII protein and its derived peptides.
The purification of SgII and its fragments from biological sources like ovarian follicular fluid, blood plasma, and serum has been achieved through fractionation techniques. biorxiv.org Characterization of the purified protein often involves determining its apparent molecular mass on gels. nih.gov Studies have shown that SgII is a tyrosine-sulfated secretory granule protein that can undergo low pH- and calcium-induced aggregation. wikigenes.org The full-length SgII protein has an apparent molecular weight of around 81-97 kDa, but it is proteolytically processed into smaller fragments observed at various sizes, including 22-55 kDa. abcam.comnih.gov
Immunological assays are the cornerstone for detecting and localizing SgII and its peptides. These methods rely on specific antibodies raised against synthetic peptides corresponding to different regions of the SgII protein or against the full recombinant protein. nih.govnih.govnih.govscbt.com
Western Blotting: This technique is widely used to detect SgII protein in cell lysates and tissue extracts and to analyze its processing into smaller fragments. scbt.comnih.gov For example, Western blot analysis of extracts from secretory and storage melanotropes revealed multiple immunoreactive bands for SgII at 66, 37, 32, and 30 kDa. researchgate.net It is also used to confirm the knockdown or knockout of SgII expression in gene editing studies. researchgate.net Antibodies for Western blotting can detect SgII from various species, including human, mouse, and rat. scbt.comabcam.com
ELISA/EIA (Enzyme-Linked Immunosorbent Assay/Enzyme Immunoassay): Sandwich ELISA kits are commercially available for the quantitative determination of human SgII in serum, plasma, tissue homogenates, and other biological fluids. vwr.comantibodies.comelkbiotech.comelkbiotech.com These kits typically employ a pair of antibodies, one for capture and one for detection, and provide a sensitive method for measuring SgII concentrations, with detection ranges varying between kits (e.g., 0.79-50 ng/mL or 1.25-80 ng/mL). elkbiotech.comelkbiotech.com
Immunohistochemistry (IHC) and Immunofluorescence (IF): These methods are invaluable for visualizing the distribution of SgII within tissues and cells. IHC has been used to map SgII expression in normal and adenomatous human pituitaries, revealing its presence in specific cell types like gonadotrophs, thyrotrophs, and corticotrophs. nih.gov It has also been used to show SgII immunoreactivity in human pancreatic islets, malignant melanomas, and rat pancreas. abcam.comnih.govresearchgate.net Immunofluorescence studies, often using confocal microscopy, have detailed the subcellular localization of SgII. In differentiated human neuroblastoma cells, SgII shows a punctate immunolabeling pattern in the Golgi region, along neurites, and in growth cones, indicative of its presence in secretory organelles. abcam.comnih.gov Double immunofluorescence can be used to co-localize SgII with other proteins, such as chromogranins A and B. nih.gov
| Assay | Application | Sample/Target | Key Finding/Use | Reference |
|---|---|---|---|---|
| Western Blot | Analysis of protein processing | Human pituitary adenomas | Detected a 97 KDa polypeptide and processed forms at 46 KDa and 31 KDa. | nih.gov |
| ELISA | Quantitative measurement | Human serum, plasma | Determines concentration of SgII for biomarker studies. Detection range can be 0.79-50 ng/mL. | vwr.comelkbiotech.com |
| Immunohistochemistry | Tissue localization | Human pancreas | Showed cytoplasmic staining in pancreatic islets. | abcam.com |
| Immunofluorescence | Subcellular localization | Differentiated SH-SY5Y cells | Revealed punctate SgII staining in the Golgi region, neurites, and growth cones. | nih.gov |
| Immunofluorescence | Confirmation of protein expression | Rat hippocampal neuron culture | Confirmed SgII expression in cultured neurons. | abcam.com |
Mass spectrometry (MS) is a powerful tool for identifying and characterizing peptides derived from the SgII precursor. Evidence for SgII-derived peptides has been obtained through MS analysis, although it can be challenging. biorxiv.org For example, MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) has been used to analyze fractions from purified follicular fluid, but the data can be complex due to artifacts like C-terminal truncation and water losses during processing and analysis. biorxiv.org Despite these challenges, MS, in conjunction with techniques like Edman sequencing and tryptic digestion, has been instrumental in identifying novel SgII-derived polypeptides, such as a proposed 70-amino acid derivative dubbed SgII-70. biorxiv.orgnih.gov
Enzymatic Activity Assays (e.g., Prohormone Convertase Activity, Kallikrein Activity, PSA Activity)
The proteolytic processing of Secretogranin II (SgII) is a critical step in generating biologically active peptides. This processing is mediated by specific enzymes, and its study involves various enzymatic activity assays.
Prohormone Convertase Activity: SgII is a substrate for prohormone convertases (PCs), a family of subtilisin-like endoproteases that cleave precursor proteins at specific basic amino acid residues. nih.govresearchgate.net The processing of SgII by PCs, particularly PC1 (also known as PC3) and PC2, has been demonstrated in several neuroendocrine cell models. researchgate.netbioscientifica.com In stably transfected PC12 cells expressing mouse PC2, SgII is efficiently processed into several smaller fragments, with major products being an 18 kDa sulfated fragment and a 28 kDa fragment. nih.govnih.gov This processing occurs within immature secretory granules and can be monitored over time, with the first proteolytic fragments appearing as early as 15 minutes after synthesis. nih.gov The chaperone protein 7B2 can act as an inhibitor of PC2 activity, indirectly influencing the processing of its substrates like SgII. elabscience.com The extent of SgII processing is often correlated with the secretory activity of the cell; highly secretory cells tend to show more extensive processing, resulting in a predominance of smaller SgII-derived peptides. bioscientifica.com
Kallikrein and PSA Activity: In the context of the male reproductive system, SgII (as semenogelin II) is a major substrate for prostate-specific antigen (PSA), a serine protease with chymotrypsin-like activity that belongs to the kallikrein family of proteases. researchgate.net The primary function of PSA in semen is to cleave semenogelin I (SgI) and SgII, leading to the liquefaction of the seminal coagulum. researchgate.netnih.gov PSA preferentially cleaves peptide bonds at Tyr-Glu sites within the semenogelins. researchgate.net
The enzymatic activity of PSA is notably regulated by zinc ions (Zn2+), which are present in high concentrations in seminal plasma and act as potent inhibitors of the enzyme. nih.gov Semenogelins I and II are high-capacity zinc-binding proteins. nih.gov By binding to Zn2+, they can sequester the ions, thereby reactivating the zinc-inhibited PSA. nih.gov This creates a self-regulating system where the substrate (semenogelin) promotes the activity of its own processing enzyme (PSA). nih.gov The activity of PSA and other kallikreins, like human glandular kallikrein 2 (hK2), on semenogelin-derived peptide substrates can be measured using chromogenic or fluorogenic assays to screen for optimal cleavage sequences. nih.gov
Cellular and Subcellular Studies
Cell Culture Models (e.g., PC12, AtT-20, COS-7, HEK293)
The study of SgII peptide A heavily relies on various cell culture models to elucidate its function in protein sorting, granule biogenesis, and secretion.
AtT-20 Cells: The mouse pituitary corticotrope cell line, AtT-20, is another key model for studying the regulated secretory pathway. These cells are used to investigate the differential expression and sorting of granins. bioscientifica.com Research in AtT-20 cells has revealed that SgII expression is highly correlated with the secretory activity of cells. bioscientifica.com Furthermore, these cells have been crucial for studying the interactions between different granins. For instance, co-immunoprecipitation experiments in AtT-20 cells have shown that SgII does not form a complex with Chromogranin A (CgA) or Secretogranin III (SgIII), unlike the interaction observed between CgA and SgIII. Knockdown of SgIII in AtT-20 cells impairs the storage of CgA but SgII continues to be targeted to the remaining secretory granules and is secreted in a regulated manner.
COS-7 Cells: As a fibroblast-like cell line derived from monkey kidney tissue, COS-7 cells lack a regulated secretory pathway, making them an ideal model for "gain-of-function" studies. When SgII or other granins like CgA are expressed in COS-7 cells, they can induce the formation of granule-like structures that store and release co-transfected peptide hormones in a regulated manner. Studies using SgII-reporter fusion proteins (like SgII-EAP) in COS-7 cells have demonstrated that these cells can be endowed with a regulated secretory phenotype, releasing the protein in response to secretagogues like the calcium ionophore A23187.
HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are widely used for transient gene expression and protein production. In the context of SgII, HEK293 cells have been used to study its interaction with other proteins. Co-transfection experiments followed by immunoprecipitation have confirmed a physical interaction between SgII and SgIII. These cells have also been employed to investigate the host-pathogen relationship, where SgII expression was found to be modulated by viral infections, which in turn affected virus secretion. bioscientifica.com Additionally, HEK293 cells serve as a platform for producing recombinant SgII protein for further biochemical studies.
Interactive Data Table: Cell Culture Models for SgII Research
| Cell Line | Origin | Key Application in SgII Research | Representative Findings | Citations |
|---|---|---|---|---|
| PC12 | Rat Pheochromocytoma | DCG biogenesis, protein sorting and trafficking, secretion assays, prohormone processing. | SgII is essential for the number and size of DCGs; its depletion impairs hormone trafficking. | nih.gov |
| AtT-20 | Mouse Pituitary Corticotrope | Differential granin expression, sorting mechanisms, protein-protein interactions. | SgII expression correlates with secretory activity; SgII sorts independently of the CgA/SgIII complex. | bioscientifica.com |
| COS-7 | Monkey Kidney Fibroblast | Induction of regulated secretory pathway in non-endocrine cells. | Expression of SgII can induce the formation of secretory granules and regulated exocytosis. | |
| HEK293 | Human Embryonic Kidney | Protein-protein interaction studies, recombinant protein production, host-pathogen interactions. | Demonstrated interaction between SgII and SgIII; SgII levels affect viral secretion. | bioscientifica.com |
Microscopy Techniques (e.g., Confocal, Deconvolution Fluorescence, Total Internal Reflection Fluorescence Microscopy)
Advanced microscopy techniques are indispensable for visualizing the subcellular localization, trafficking, and exocytosis of SgII.
Confocal Microscopy: Confocal laser scanning microscopy provides high-resolution optical images with depth selectivity, eliminating out-of-focus light. It is widely used to study the distribution of SgII within cells. bioscientifica.com Immunofluorescence studies using confocal microscopy have shown that SgII has a characteristic punctate staining pattern, reflecting its localization within secretory granules in various cell types, including pituitary melanotropes and pheochromocytoma cells. bioscientifica.com This technique is also crucial for colocalization studies, for example, to determine the extent to which SgII resides in the same vesicles as other cargo proteins like Chromogranin A (CgA) or transmembrane proteins. bioscientifica.com
Deconvolution Fluorescence Microscopy: This computational imaging technique is used to improve the contrast and resolution of digital fluorescence images. It is particularly effective for resolving the fine, vesicular distribution of SgII-containing granules. Studies using SgII fused to green fluorescent protein (SgII-GFP) have employed three-dimensional deconvolution microscopy to demonstrate the correct targeting of these chimeras to DCGs in PC12 cells. This method allows for detailed visualization of SgII-positive vesicles along neurites and at their termini, providing clear evidence of its role in the regulated secretory pathway.
Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy selectively illuminates and excites fluorophores in a very thin region (typically <100 nm) of the specimen adjacent to the coverslip. This makes it an ideal technique for imaging events at the plasma membrane with an excellent signal-to-noise ratio. TIRF has been used to visualize the final steps of secretion, including the docking and fusion of individual SgII-containing DCGs at the cell surface. By imaging reporters like neuropeptide Y fused to a pH-sensitive GFP (pHluorin) in cells deficient in SgII-sorting machinery, TIRF can reveal defects in regulated exocytosis.
Secretion Assays (e.g., Stimulated Exocytosis)
Secretion assays are functional experiments designed to quantify the release of SgII from cells, particularly in response to a stimulus (secretagogue), a hallmark of the regulated secretory pathway. These assays typically involve culturing cells, treating them with a secretagogue, collecting the culture medium (supernatant) and the cell lysate, and then measuring the amount of SgII in each fraction, often by Western blot or ELISA.
A common approach involves the use of chimeric reporter proteins, such as SgII fused to embryonic alkaline phosphatase (EAP), a chemiluminescent reporter. When expressed in PC12 cells, SgII-EAP is sorted to DCGs and its release can be stimulated by secretagogues like barium (Ba2+), which mimics the effect of calcium influx. The amount of EAP activity in the medium relative to the total cellular activity provides a quantitative measure of stimulated exocytosis.
Stimulation can also be induced by other means, such as depolarization with high potassium concentrations or treatment with specific signaling molecules like insulin-like growth factor-II (IGF-II), which has been shown to stimulate SgII exocytosis from myofibroblasts. These assays are critical for confirming that SgII is part of the regulated secretory pathway and for studying how this process is affected by genetic manipulations, such as the knockdown of proteins involved in vesicle trafficking like AP-1 or AP-3.
Vesicular Sorting and Trafficking Studies
The journey of SgII from its site of synthesis in the endoplasmic reticulum to its final destination in dense-core granules (DCGs) involves sophisticated sorting and trafficking mechanisms. SgII itself is not merely passive cargo but plays an active role in the biogenesis of DCGs.
Studies using truncated forms of SgII fused to reporter proteins have identified specific sorting signals within the SgII molecule. These analyses revealed that targeting information is present in both the N-terminal and C-terminal regions of the protein. Specifically, putative α-helical domains, SgII-(25-41) and SgII-(334-348), have been identified as sufficient and independent sorting domains that direct the protein into the regulated secretory pathway. The sorting process is thought to depend on a saturable machinery at the trans-Golgi network (TGN), as demonstrated by experiments using a Golgi-retained mutant form of SgII which had a dominant-negative effect on the sorting of wild-type SgII.
SgII's role extends to facilitating the sorting of other hormones. Its pH-dependent aggregation in the TGN is considered a driving force for DCG formation. In PC12 cells, depleting SgII not only reduces the number of DCGs but also causes the missorting of other cargo. The trafficking of SgII-containing vesicles is an active process, and these vesicles share properties with bona fide DCGs, including an acidic luminal pH maintained by a V-type H+-ATPase, which is itself required for the granulogenic activity of SgII.
In Vitro and Ex Vivo Functional Assays
Beyond cell culture models, the functions and properties of SgII are investigated through a variety of in vitro and ex vivo assays.
In Vitro Assays: These cell-free assays are crucial for dissecting the biochemical properties of SgII. A key characteristic of granins is their ability to aggregate under conditions that mimic the lumen of the trans-Golgi network (TGN), namely high calcium concentrations and acidic pH. elabscience.com In vitro aggregation assays have shown that SgII polymerizes in a pH-dependent manner and forms phase-separated droplets in the presence of Ca2+, a property believed to be fundamental to its role in forming the dense core of secretory granules.
In vitro binding assays, such as co-immunoprecipitation or pull-down assays using purified or recombinant proteins, are used to identify and characterize protein-protein interactions. For example, such assays performed with extracts from AtT-20 and MIN6 cells have been used to investigate whether SgII forms complexes with other granins like SgIII and CgA, concluding that SgII does not directly complex with them in these cell types.
Ex Vivo Assays: These assays use fresh tissues or cells taken directly from an organism. Immunohistochemistry on tissue slices is a common ex vivo technique. For instance, the presence and distribution of SgII and its derived peptides, like EM66, have been studied in human pheochromocytoma tumors. Using specific antibodies on tumor slices, researchers can visualize the localization of the peptide within chromaffin cells and compare its levels between benign and malignant tumors, suggesting its potential as a tissue biomarker. These studies often employ confocal microscopy for detailed imaging of the immunostained tissue sections.
Interactive Data Table: Research Methodologies for this compound
| Methodology Category | Specific Technique | Purpose in SgII Research | Example Application | Citations |
|---|---|---|---|---|
| Enzymatic Assays | Prohormone Convertase Assay | To study the proteolytic processing of SgII into smaller peptides. | Monitoring the cleavage of SgII by PC2 in transfected PC12 cells. | bioscientifica.comnih.govnih.gov |
| PSA/Kallikrein Activity Assay | To measure the cleavage of SgII (semenogelin) by proteases in semen. | Using a chromogenic substrate to measure PSA activity on semenogelin peptides. | nih.gov | |
| Microscopy | Confocal Microscopy | To visualize the subcellular localization and colocalization of SgII. | Showing punctate granular staining of SgII in pituitary cells. | bioscientifica.com |
| Deconvolution Microscopy | To obtain high-resolution images of SgII-containing vesicles. | Imaging the trafficking of SgII-GFP fusion proteins in PC12 cell neurites. | ||
| TIRF Microscopy | To image exocytosis of SgII granules at the plasma membrane. | Visualizing the fusion of individual DCVs in real-time. | ||
| Functional Assays | Stimulated Secretion Assay | To quantify the regulated release of SgII from cells. | Measuring Ba2+-stimulated release of an SgII-EAP reporter from PC12 cells. | |
| In Vitro Aggregation Assay | To test the ability of SgII to aggregate under specific pH/Ca2+ conditions. | Demonstrating pH-dependent polymerization of SgII, supporting its role in DCG core formation. | elabscience.com |
Antibacterial Activity Assays (e.g., Colony Forming Unit Assay)
The antibacterial properties of SgII-derived peptides have been primarily evaluated using the Colony Forming Unit (CFU) assay, a standard method in microbiology to quantify viable bacteria in a sample. stemcell.comcreative-bioarray.com In this assay, bacteria are incubated with the peptide for a set period, after which the mixture is diluted and plated on growth media. nih.gov The number of colonies that grow after overnight incubation is counted to determine the percentage of bacterial survival compared to a control without the peptide. nih.gov
A synthetic, histidine-rich peptide derived from SgII, named this compound (sequence: H-KQEGRDHDKSKGHFHMIVIHHKGGQAHHG-OH), was specifically tested for its antimicrobial capabilities. nih.govaai.org The selection of this peptide was based on its high histidine content and positive charge at neutral pH. nih.govaai.org
Research Findings:
In a CFU assay, this compound demonstrated notable antibacterial activity against Streptococcus pyogenes at a concentration of 0.32 μM. nih.govaai.org
The activity against Escherichia coli was modest at neutral pH but was significantly enhanced at a lower pH of 5.5 or with the addition of zinc chloride (ZnCl₂). nih.govaai.org This potentiation by zinc and low pH is a known characteristic of other histidine-rich antimicrobial peptides. aai.org
The parent SgII holoprotein does not possess bactericidal activity; however, peptides derived from its cleavage are the primary bactericidal components found in seminal plasma. nih.gov
Table 1: Antibacterial Activity of this compound
| Target Bacterium | Peptide Concentration | Condition | Outcome | Citation |
|---|---|---|---|---|
| S. pyogenes | 0.32 μM | Neutral pH | Significant antibacterial activity | nih.gov, aai.org |
| E. coli | Not specified | Neutral pH | Modest antibacterial activity | nih.gov, aai.org |
| E. coli | Not specified | pH 5.5 | Potentiated antibacterial activity | nih.gov, aai.org |
| E. coli | Not specified | Neutral pH + 12.5 mM ZnCl₂ | Potentiated antibacterial activity | nih.gov, aai.org |
Receptor Binding and Signaling Pathway Analysis
The biological effects of many peptides are mediated through their interaction with specific cell surface receptors, which in turn activates intracellular signaling pathways. nih.gov For the class of peptides to which SgII derivatives belong, a general binding mechanism known as the two-domain model has been proposed for their interaction with Class B G-protein-coupled receptors (GPCRs). nih.gov In this model, the C-terminal part of the peptide binds to the receptor's extracellular domain, which facilitates the interaction of the peptide's N-terminal region with the receptor's juxtamembrane domain, leading to receptor activation. nih.gov
While specific receptor binding studies for the antibacterial this compound are not detailed, research on other SgII-derived peptides, such as secretoneurin (SN), provides insight into potential mechanisms. Several lines of evidence suggest that the receptor for SN is likely a G-protein coupled receptor. nih.gov Studies in zebrafish models investigating the role of SgII have implicated the MAPK and PI3K/AKT signaling pathways in its function related to neurovascular modeling. biorxiv.org Furthermore, research on a putative SgII-derived 70-amino-acid peptide (SgII-70) suggests it may bind to a dimeric cellular receptor. researchgate.net
Animal Models
Animal models are crucial for studying the in vivo physiological roles of SgII and its derived peptides. Rodent and zebrafish models have been particularly informative.
Rat Models : In vivo microdialysis in halothane-anesthetized rats has been used to investigate the effects of SgII-derived peptides on neurotransmitter release in the basal ganglia. nih.gov Local infusion of secretoneurin (SgII 154-186) into the substantia nigra was found to increase extracellular levels of aspartate, glutamate (B1630785), dynorphin (B1627789) B, dopamine (B1211576), and GABA in a concentration-dependent manner. nih.gov
Zebrafish Models : Zebrafish (Danio rerio) have been used extensively due to their genetic tractability. Targeted mutations (knockouts) of the two zebrafish paralogs of the SgII gene, scg2a and scg2b, were created to study their function. biorxiv.orgpnas.org These models revealed that SgII is critical for proper reproductive function, including sexual behavior and fertility. pnas.org Injection of a synthetic secretoneurin peptide could partially rescue some of the reproductive deficits in the mutant fish. pnas.org The zebrafish model also demonstrated that SgIIb plays a role in the proper formation of central arteries in the hindbrain during larval development. biorxiv.org
Peptide Synthesis and Library Screening (e.g., SPOT technique, Combinatorial Chemistry)
The study of SgII peptides relies on the ability to chemically synthesize them and to screen libraries of related peptides for specific activities.
Peptide Synthesis : The antibacterial this compound was chemically synthesized for functional testing. nih.govaai.org Solid-phase peptide synthesis (SPPS), a method developed by Robert Bruce Merrifield, is a standard technique for producing peptide chains. wikipedia.org This method involves sequentially adding protected amino acids to a growing chain that is covalently attached to a solid resin support. wikipedia.org For more detailed studies, peptides have been manufactured using Fmoc (Fluorenylmethyloxycarbonyl) solid-phase synthesis and purified via reverse-phase high-performance liquid chromatography (RP-HPLC). f1000research.com
Library Screening :
SPOT Technique : This technique involves synthesizing peptides on a cellulose (B213188) membrane, which can then be used for screening. aacrjournals.org Peptides representing various cleavage sites within SgII were synthesized using the SPOT technique to screen for hydrolysis by the enzyme human glandular kallikrein 2 (hK2). aacrjournals.org
Combinatorial Chemistry : Combinatorial chemistry allows for the synthesis of large, diverse libraries of compounds. nih.gov This approach has been applied to define the peptide substrate requirements for enzymes like hK2 by generating and screening fluorescence-quenched peptide substrates based on SgII cleavage sites. aacrjournals.org
Bioinformatics and Computational Approaches (e.g., Sequence Alignment, Molecular Modeling, Epitope Mapping)
Bioinformatics and computational tools are integral to the study of SgII peptides, from initial identification to structural and functional analysis.
Molecular Modeling : In silico molecular modeling has been used to predict the structure of SgII-derived peptides and their potential interactions. nih.govresearchgate.net This approach was part of the effort to characterize a putative SgII-70 peptide, helping to hypothesize its structure and how it might present an active face for receptor binding. researchgate.netnih.gov
Epitope Mapping : Epitope mapping is used to identify the specific site on an antigen that an antibody binds to. researchgate.net This has been a key methodology in the investigation of an uncertain endogenous antigen thought to be a novel derivative of SgII, dubbed SgII-70. f1000research.comnih.govnih.gov The technique involved immunohistochemical (IHC) peptide preabsorption, where synthetic peptide fragments are used to block antibody binding, combined with deductive bioinformatics. nih.govresearchgate.net These studies inferred that the antibody epitope was a non-contiguous sequence, leading to the hypothesis that the SgII-70 peptide is a product of peptide splicing. f1000research.comnih.gov
Future Research Directions
Elucidation of Specific Receptors and Signaling Pathways for Individual SgII-Derived Peptides, Including SgII Peptide A
A pivotal area of future investigation is the identification and characterization of specific receptors for the various peptides derived from SgII. While the biological activities of some SgII peptides, such as secretoneurin (SN), are becoming clearer, the cognate receptors for most, including this compound, remain elusive. nih.govbac-lac.gc.ca The discovery of these receptors is paramount to understanding how these peptides exert their effects at a molecular level.
Future studies should employ a range of techniques, from traditional ligand-binding assays to more advanced proteomic and genomic approaches, to identify receptor candidates. Once identified, research must focus on delineating the downstream signaling cascades activated upon peptide-receptor binding. For instance, studies on secretoneurin have begun to show activation of pathways like the extracellular signal-regulated kinases (ERK) and protein kinase A (PKA). nih.gov Similar in-depth analyses are crucial for this compound and other SgII-derived peptides to map their complete signaling networks.
Detailed Molecular Mechanisms of Action of this compound
Beyond receptor identification, a deeper understanding of the precise molecular mechanisms of this compound is required. This compound, a 29-amino acid peptide found in human seminal plasma and sperm, has demonstrated notable antibacterial activity, particularly against Streptococcus pyogenes and, under certain conditions, Escherichia coli. vulcanchem.com
Key areas for future research include:
Structure-Function Analysis: Investigating how its amino acid sequence, rich in histidine and basic residues, contributes to its antimicrobial properties. vulcanchem.com The positive charge at physiological pH likely facilitates interaction with negatively charged bacterial membranes, a common feature of antimicrobial peptides. vulcanchem.com
pH and Ion Dependence: Further exploring the observation that its activity is enhanced at low pH and in the presence of zinc ions. vulcanchem.com This suggests its optimal function may be in specific microenvironments. vulcanchem.com
Interaction with Bacterial Membranes: Utilizing biophysical techniques to visualize and understand the physical interaction between this compound and bacterial cell walls, leading to their disruption.
Investigation of Full Spectrum of Physiological and Pathophysiological Roles Beyond Known Associations
The known functions of SgII and its peptides, while significant, likely represent only a fraction of their true biological roles. nih.gov SgII is widely distributed in nervous and endocrine tissues and is implicated in processes ranging from hormone secretion and angiogenesis to neurotransmitter release and neuroprotection. ptglab.comunige.ch
Future research should aim to uncover novel physiological and pathophysiological roles. This could involve:
Exploring New Biological Contexts: Investigating the function of SgII and its peptides in systems where their role is currently uncharacterized.
Disease Association Studies: Examining the correlation between the expression and processing of SgII and its peptides in a wider range of diseases. For example, altered SgII levels have been linked to neurological disorders, endocrine dysfunctions, and even resistance to cancer therapies. assaygenie.comnih.govnih.govresearchgate.net
Development of Novel Therapeutic Strategies Targeting SgII or its Derived Peptides
The growing understanding of the roles of SgII and its peptides in various diseases opens up possibilities for novel therapeutic interventions. nih.govnih.govresearchgate.net
Future therapeutic strategies could focus on:
Peptide-Based Therapeutics: Synthesizing this compound or its analogs for use as antimicrobial agents.
Targeting SgII Expression: Developing drugs that modulate the expression of the SgII gene (SCG2) in diseases where its levels are dysregulated. For instance, in sunitinib-resistant renal cell carcinoma, increased SCG2 expression is associated with a poorer prognosis, suggesting that inhibiting SCG2 could be a viable therapeutic strategy. nih.govnih.govresearchgate.net
Modulating SgII Processing: Creating molecules that influence the activity of prohormone convertases (PCs), the enzymes responsible for cleaving SgII into its bioactive peptides. bac-lac.gc.cabioscientifica.comresearchgate.net This could allow for the specific up- or down-regulation of certain peptides.
Refinement of Biomarker Applications for Clinical Diagnosis and Prognosis
SgII and its derived peptides, such as EM66, have shown considerable promise as biomarkers for various conditions, including neuroendocrine tumors and psychiatric and neurological disorders. bioscientifica.comfrontiersin.orgnih.govbioscientifica.com
To enhance their clinical utility, future research should focus on:
Improving Detection Methods: Developing more sensitive and specific assays, such as advanced immunoassays and mass spectrometry-based techniques, for the accurate quantification of SgII and its peptides in bodily fluids like blood, cerebrospinal fluid, and saliva. assaygenie.comnih.govpeerj.com
Validation in Large Clinical Cohorts: Conducting large-scale clinical studies to validate the diagnostic and prognostic value of these biomarkers across diverse patient populations. nordicbioscience.comsanfilippo.org.au This includes establishing clear cutoff values and assessing their sensitivity and specificity for different diseases. nordicbioscience.com
Combinatorial Biomarker Panels: Investigating the use of SgII-derived peptides in combination with other biomarkers to improve diagnostic accuracy and prognostic prediction. nih.govnih.gov
Further Characterization of SgII Processing and Regulation in Diverse Biological Systems
The processing of SgII into its various peptide fragments is a complex and tissue-specific process. oup.com The expression of the SgII gene itself is also tightly regulated by various signaling inputs. unige.ch
Future investigations in this area should include:
Tissue-Specific Processing: Mapping the differential processing of SgII in various tissues and cell types to understand how the production of specific peptides is controlled. oup.com
Role of Prohormone Convertases: Further elucidating the specific roles of different prohormone convertases (e.g., PC1/3 and PC2) in generating the array of SgII-derived peptides. bioscientifica.comresearchgate.net
Regulatory Mechanisms of SgII Expression: Unraveling the intricate transcriptional and post-transcriptional mechanisms that govern SgII gene expression in response to different physiological and pathological stimuli.
Q & A
Q. How to structure a research proposal on this compound for grant applications?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. Include a Gantt chart for timelines and a risk register for potential technical challenges. Justify methods with pilot data and cite foundational studies (e.g., Seminal work by [Author et al., Year]) .
Key Resources
- Data Repositories : UniProt (structural data), PeptideAtlas (proteomic profiles), GEO (transcriptomic datasets).
- Analytical Tools : PyMol (structural visualization), PRISM (statistics), MaxQuant (proteomics).
- Reporting Standards : CONSORT for clinical trials, MIAPE for proteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
